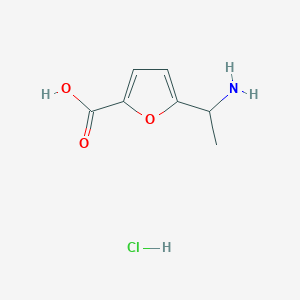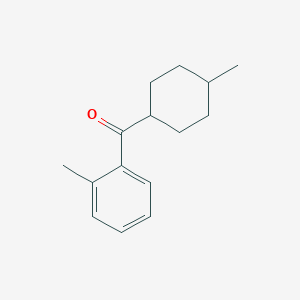
(4-Methylcyclohexyl)(2-methylphenyl)methanone
Vue d'ensemble
Description
“(4-Methylcyclohexyl)(2-methylphenyl)methanone” is an organic compound . It has a chemical formula of C15H20O and a molecular weight of 216.32 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (4-methylcyclohexyl)- (2-methylphenyl)methanone . Its InChI code is InChI=1S/C15H20O/c1-11-7-9-13 (10-8-11)15 (16)14-6-4-3-5-12 (14)2/h3-6,11,13H,7-10H2,1-2H3 . The SMILES representation is CC1CCC (CC1)C (=O)C2=CC=CC=C2C .
Physical And Chemical Properties Analysis
“(4-Methylcyclohexyl)(2-methylphenyl)methanone” is a liquid . It has a molecular weight of 216.32 . The compound’s storage temperature is room temperature .
Applications De Recherche Scientifique
1. Pharmaceutical Synthesis
(4-Methylcyclohexyl)(2-methylphenyl)methanone is a compound that can be used in the synthesis of various pharmaceuticals. Its structure is conducive to forming the backbone of more complex molecules, particularly in the creation of aromatic compounds with potential medicinal properties .
2. Material Science
In material science, this compound could be investigated for its properties when integrated into polymers or coatings. Its stability and aromatic structure may contribute to the development of materials with enhanced durability or specific interaction with light .
3. Chemical Research
As a reagent, (4-Methylcyclohexyl)(2-methylphenyl)methanone may be used in chemical research to study reaction mechanisms, particularly those involving electrophilic aromatic substitution due to its phenyl ring .
4. Biological Studies
Indole derivatives, which share a similar aromatic structure to (4-Methylcyclohexyl)(2-methylphenyl)methanone, have been found to possess various biological activities. This suggests potential for this compound in biological studies related to antiviral, anti-inflammatory, and anticancer activities .
5. Agricultural Chemistry
The compound’s potential to form derivatives could be explored in agricultural chemistry, particularly in the synthesis of new pesticides or herbicides, given its aromatic structure that is common in many agrochemicals .
6. Environmental Science
In environmental science, research could focus on the breakdown products of (4-Methylcyclohexyl)(2-methylphenyl)methanone and their environmental impact, as well as its potential use in environmental remediation processes .
7. Analytical Chemistry
This compound could be used as a standard or reference material in analytical chemistry to calibrate instruments or develop new analytical methods due to its defined structure and properties .
8. Cosmetic Industry
Although not directly indicated for use in cosmetics, the compound could be studied for its effects when used in cosmetic formulations, particularly in perfumery, where its aromatic nature could be beneficial .
Safety And Hazards
Propriétés
IUPAC Name |
(4-methylcyclohexyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYZNGYEULLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohexyl)(2-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)
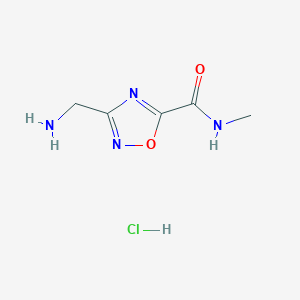
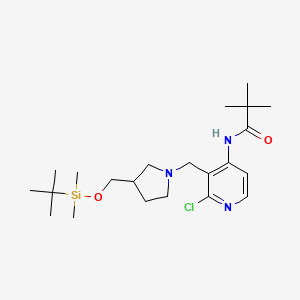
![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)
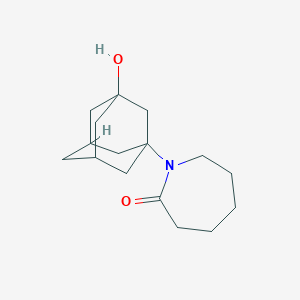
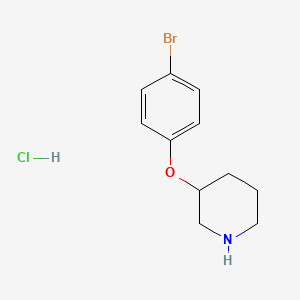
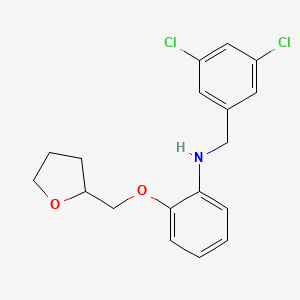
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)
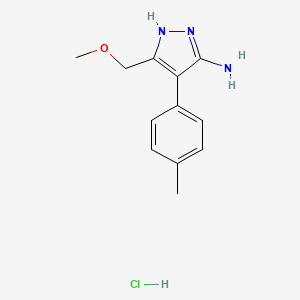
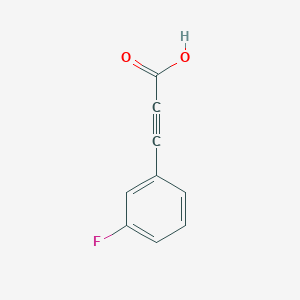
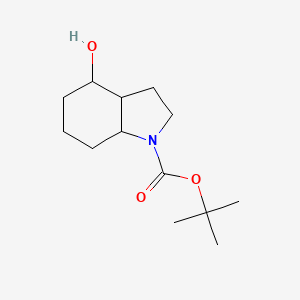
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)
